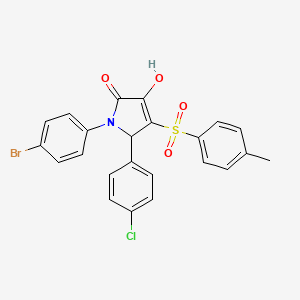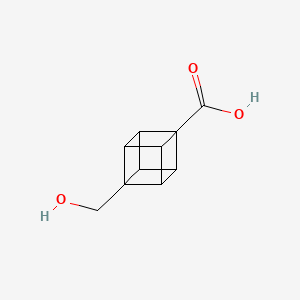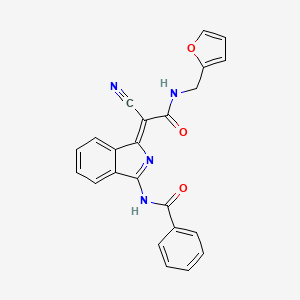![molecular formula C10H16N2O2 B2559705 {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol CAS No. 1782427-10-4](/img/structure/B2559705.png)
{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol is a heterocyclic organic molecule that features both an oxazole ring and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method starts with the preparation of the oxazole ring through the cyclization of an amino alcohol with a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the oxazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce reaction times. This can be achieved through the use of catalysts and continuous flow reactors, which allow for better control of reaction conditions and scalability .
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol can undergo oxidation to form the corresponding ketone.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydro-oxazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro-oxazole derivative.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings .
作用機序
The mechanism of action of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions, while the piperidine ring can interact with receptors and enzymes. These interactions can modulate biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine and its substituted derivatives share the piperidine ring structure.
Oxazole Derivatives: Compounds like oxazole and its derivatives share the oxazole ring structure.
Uniqueness
The uniqueness of {1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol lies in its combination of both oxazole and piperidine rings. This dual functionality allows for a broader range of chemical reactions and biological interactions compared to compounds with only one of these rings .
特性
IUPAC Name |
[1-(1,3-oxazol-4-ylmethyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-6-10-3-1-2-4-12(10)5-9-7-14-8-11-9/h7-8,10,13H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTZAQGANPSRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)-acetic acid](/img/structure/B2559626.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2559630.png)
![3-(4-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B2559631.png)



![4-(4-methoxyphenyl)-3-methyl-6-oxo-1-(1,4,5,6-tetrahydro-2-pyrimidinyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2559636.png)
![N-[2-({6-thiaspiro[2.5]octan-1-yl}formamido)ethyl]prop-2-enamide](/img/structure/B2559638.png)

![3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride](/img/structure/B2559641.png)
![3-[(Dimethylamino)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B2559642.png)
